FMF-04-159-2

描述

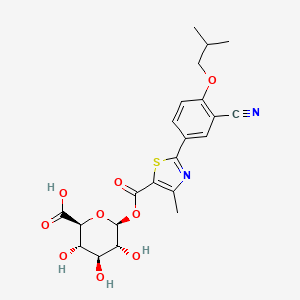

FMF-04-159-2 is a specific and potent covalent inhibitor of Cyclin-dependent kinase 14 (CDK14) in cells . It targets CDK14 at C218 and exhibits mild antiproliferative effects . It also reversibly inhibits CDK2, CDK10, and other TAIRE kinases (CDK15, CDK16, CDK17, and CDK18) with comparable potency to each other .

Molecular Structure Analysis

The chemical formula of this compound is C28H30Cl3N7O5S . Its exact mass is 681.11 and its molecular weight is 683.01 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO up to 250 mg/mL . The storage conditions vary depending on the form and solvent: the powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学研究应用

细胞周期蛋白依赖性激酶 14 (CDK14) 和 CDK16 的抑制剂

FMF-04-159-2 是一种有效的细胞周期蛋白依赖性激酶 14 (CDK14) 和 CDK16 抑制剂 {svg_1}. 在细胞 BRET 测定中,它对 CDK14 的 IC50 值为 40 nM,在激酶活性抑制测定中,CDK14 和 CDK16 的 IC50 值分别为 88 和 10 nM {svg_2}.

其他 TAIRE 激酶家族成员的抑制

除了 CDK14 和 CDK16,this compound 在 1 μM 时还会抑制其他 TAIRE 激酶家族成员,包括 CDK17 和 CDK18 {svg_3}.

与 CDK2 的结合

This compound 也与 CDK2 结合,IC50 值为 256 nM {svg_4}. 这表明它可以用于与 CDK2 相关的研究。

CDK14 的共价结合

This compound 显示与 CDK14 的共价结合,洗脱后结合持续存在 {svg_5}. 这种特性可能对研究 CDK14 抑制的长期影响有用。

诱导细胞周期阻滞

This compound 在癌细胞系中导致细胞周期在 G2/M 期阻滞 {svg_6}. 这表明在癌症研究中可能存在潜在的应用,特别是在研究细胞周期破坏对肿瘤生长和进展的影响的研究中。

轻微的抗增殖作用

This compound 显示出轻微的抗增殖作用 {svg_7} {svg_8}. 这可能使其成为研究细胞增殖机制和识别潜在抗增殖疗法靶点的有用工具。

CDK2、CDK10 和其他 TAIRE 激酶的可逆抑制

This compound 以与彼此相当的效力可逆地抑制 CDK2、CDK10 和其他 TAIRE 激酶(CDK15、CDK16、CDK17 和 CDK18) {svg_9} {svg_10}. 这种可逆抑制可能有利于需要暂时抑制这些激酶的研究。

在化合物库中的应用

This compound 还作为化合物库的一部分提供,例如 Tocriscreen 2.0 Max 和 Tocriscreen 激酶抑制剂库 {svg_11}. 这表明它可能在高通量筛选研究中使用,以识别新的靶标或研究激酶抑制对各种细胞过程的影响。

作用机制

Target of Action

FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and Cyclin-dependent kinase 16 (CDK16) . It also binds to CDK2 . These kinases are part of the TAIRE kinase family . The primary role of these kinases is to regulate the cell cycle and transcription .

Mode of Action

This compound acts as a covalent inhibitor, binding to its targets in a sustained manner . It inhibits CDK14 and CDK16 with IC50s of 39.6 nM and 88 nM respectively . It also inhibits CDK2 with an IC50 of 256 nM .

Biochemical Pathways

The inhibition of CDK14, CDK16, and CDK2 by this compound affects the cell cycle and transcription pathways

Result of Action

The inhibition of CDK14, CDK16, and CDK2 by this compound results in cell cycle arrest at the G2/M phase in cancer cell lines . It exhibits mild antiproliferative effects .

未来方向

生化分析

Biochemical Properties

FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'FMF-04-159-2' involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-(4-bromophenyl)phenol", "5-methyl-2-nitroaniline", "sodium hydride", "dimethylformamide (DMF)", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: 4-(4-bromophenyl)phenol is reacted with 5-methyl-2-nitroaniline in the presence of sodium hydride and DMF to form an intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and sodium acetate to form the corresponding phenol.", "Step 3: The phenol is reduced to the corresponding alcohol using sodium borohydride in the presence of hydrochloric acid.", "Step 4: The alcohol is then oxidized to the corresponding ketone using sodium hydroxide and hydrogen peroxide.", "Step 5: The ketone is then reacted with ethyl acetate and sodium borohydride in the presence of hydrochloric acid to form the final product.", "Step 6: The final product is purified using standard techniques such as column chromatography and recrystallization." ] } | |

| 2364489-81-4 | |

分子式 |

C28H30Cl3N7O5S |

分子量 |

683.0 |

IUPAC 名称 |

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |

InChI 键 |

HZPYSAHDRSBARR-QPJJXVBHSA-N |

SMILES |

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FMF-04-159-2; FMF041592; FMF 04 159 2; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)